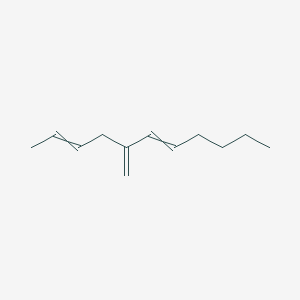

5-Methylideneundeca-2,6-diene

Description

Structure

3D Structure

Properties

CAS No. |

61823-70-9 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

5-methylideneundeca-2,6-diene |

InChI |

InChI=1S/C12H20/c1-4-6-8-9-11-12(3)10-7-5-2/h5,7,9,11H,3-4,6,8,10H2,1-2H3 |

InChI Key |

FQDVWJFSJYQPBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC(=C)CC=CC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Methylideneundeca 2,6 Diene

Polymerization Studies

While the stereospecific polymerization of conjugated dienes is a well-established field, no studies have been published on the application of these methods to 5-Methylideneundeca-2,6-diene.

The effects of organometallic catalysts on the polymerization of this compound have not been reported.

There is no information regarding the influence of ligands on the regio- and stereoselectivity of the polymerization of this compound.

The cationic polymerization of dienes containing exo-methylene groups is a known process, but its application to this compound has not been documented.

Data on the reactivity of the this compound monomer in cationic polymerization and the characteristics of the resulting propagating species are not available in the current body of scientific literature.

Further experimental and theoretical research is required to elucidate the chemical properties and reactivity of this compound. Such studies would be invaluable to the fields of organic synthesis and materials science.

Cationic Polymerization of Exo-Methylene Dienes

Regioselective 1,4-Conjugated Addition Polymerization

In the polymerization of conjugated dienes, the regioselectivity of the addition reaction is a critical factor that dictates the microstructure and, consequently, the physical properties of the resulting polymer. For methylidene dienes, 1,4-conjugated addition is a predominant pathway, leading to the incorporation of the diene unit into the polymer backbone with the formation of a new double bond in the main chain.

This regioselectivity is observed in both cationic and radical polymerization mechanisms. In the context of cationic polymerization, the initiation step involves the attack of a carbocation on the diene. The resulting allylic cation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. The subsequent monomer addition occurs at the terminal carbon of the allylic system, leading to a 1,4-enchainment. This process is highly efficient for many terpenoid-derived exo-methylene dienes, resulting in polymers with well-defined microstructures.

Similarly, in radical polymerization, the propagating radical adds to the conjugated system, forming a resonance-stabilized allylic radical. The subsequent monomer addition preferentially occurs at the less sterically hindered terminal carbon, again favoring 1,4-addition. This regioselectivity is crucial for producing linear polymers with predictable repeat units.

The general mechanism for the 1,4-conjugated addition can be visualized as follows:

Initiation: An initiator (cationic or radical) attacks the terminal carbon of the methylidene group.

Propagation: A resonance-stabilized allylic intermediate is formed. The next monomer unit adds to the terminal carbon of this intermediate, regenerating the allylic species at the new chain end.

Termination: The growing polymer chain is terminated by various mechanisms depending on the polymerization method.

This regioselective 1,4-addition is a key feature in the polymerization of dienes like β-phellandrene and myrcene, which share the exo-methylene conjugated diene structure with this compound.

Living Cationic Polymerization Strategies and Controlled Architectures

Living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. For methylidene dienes, living cationic polymerization has been successfully employed, particularly for terpenoid-derived analogs. These polymerizations are typically initiated by systems such as a protonic acid in the presence of a Lewis acid, or a cationogen like an ester with a Lewis acid.

The key to achieving a living polymerization is the stabilization of the propagating carbocation to prevent termination and chain transfer reactions. This is often achieved by using a weakly nucleophilic counter-anion and by carefully controlling the reaction conditions, such as temperature and solvent polarity. For instance, initiating systems effective for the living cationic polymerization of vinyl ethers have been shown to induce living polymerization of exo-methylene conjugated dienes.

Under living conditions, the polymerization of this compound would be expected to proceed with a linear increase in molecular weight with monomer conversion and result in polymers with narrow polydispersity indices (PDI), typically below 1.5. This control allows for the synthesis of well-defined homopolymers and, significantly, the creation of more complex polymer architectures such as block copolymers through sequential monomer addition.

Radical Polymerization Mechanisms

Radical polymerization offers a versatile and robust method for polymerizing a wide range of monomers, including methylidene dienes. The mechanism involves the initiation of a radical species, which then propagates by adding to the monomer units.

Homopolymerization Characteristics of Methylidene Dienes

The homopolymerization of methylidene dienes via radical mechanisms can sometimes be sluggish compared to their cationic counterparts. This can be attributed to the relative stability of the propagating radical and potential side reactions. However, successful homopolymerization has been demonstrated for various terpenoid-derived dienes.

The polymerization rate and the molecular weight of the resulting polymer are influenced by factors such as initiator concentration, temperature, and solvent. For instance, higher temperatures generally lead to an increase in the polymerization rate. The microstructure of the resulting polymer is predominantly 1,4-addition, although the stereochemistry of the double bond in the polymer backbone is typically less controlled compared to some stereospecific polymerization methods.

Copolymerization with Electron-Deficient Comonomers

Methylidene dienes, being electron-rich monomers, readily undergo copolymerization with electron-deficient comonomers such as acrylonitrile, methyl acrylate, and maleic anhydride (B1165640). This type of copolymerization often proceeds in an alternating or statistically random fashion, depending on the reactivity ratios of the comonomers.

The tendency towards alternation is driven by the formation of a charge-transfer complex between the electron-rich diene and the electron-deficient comonomer, which then polymerizes. This approach is highly valuable for incorporating the structural features of the diene into a wider range of polymer backbones, thereby modifying the properties of the resulting copolymers.

Influence of Substituents and Temperature on Polymerization Reactivity

The reactivity of methylidene dienes in polymerization is significantly influenced by the nature of the substituents on the diene backbone and the reaction temperature.

Substituents: Electron-donating substituents on the diene structure can increase its reactivity towards cationic polymerization by stabilizing the propagating carbocation. Conversely, the steric hindrance of bulky substituents can decrease the polymerization rate. In radical polymerization, substituents affect the stability of the propagating radical and can influence the regioselectivity of the addition.

Temperature: Temperature is a critical parameter in polymerization. In general, increasing the temperature increases the rate of polymerization. However, it can also lead to an increase in side reactions, such as chain transfer, which can limit the molecular weight of the polymer. In living polymerizations, a precise temperature control is crucial to maintain the "living" nature of the propagating species. For radical copolymerizations of some exo-methylene dienes, higher temperatures have been shown to be favorable for achieving higher monomer conversion and polymer molecular weight.

Control over Polymer Architecture: Random and Block Copolymers

The ability to control the polymer architecture is a significant advantage of modern polymerization techniques. For this compound, both random and block copolymers could be synthesized, primarily through living cationic and controlled radical polymerization methods.

Random Copolymers: Random copolymers can be prepared by the simultaneous polymerization of the methylidene diene with one or more comonomers. The sequence distribution of the monomer units along the polymer chain is determined by the respective reactivity ratios of the monomers. As mentioned earlier, copolymerization with electron-deficient monomers is a facile route to random copolymers.

Block Copolymers: Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing methylidene diene segments can be effectively achieved through sequential living polymerization. In this process, the living polymer chain of the first block acts as a macroinitiator for the polymerization of the second monomer, leading to the formation of a diblock copolymer. This process can be extended to synthesize triblock or multiblock copolymers. For example, well-defined block copolymers have been synthesized by the sequential living cationic polymerization of terpenoid-derived exo-methylene dienes and vinyl ethers.

The ability to create block copolymers is of great interest as it allows for the combination of different, often contrasting, polymer properties within a single molecule, leading to materials with unique phase-separated morphologies and applications, such as thermoplastic elastomers and compatibilizers.

Data Tables

Table 1: Expected Polymerization Behavior of this compound based on Analogous Systems

| Polymerization Method | Expected Predominant Regioselectivity | Control over Architecture | Potential Comonomers |

| Living Cationic | 1,4-Conjugated Addition | High (Block Copolymers) | Vinyl ethers |

| Radical | 1,4-Conjugated Addition | Moderate (Random Copolymers) | Acrylonitrile, Methyl acrylate |

Table 2: Influence of Reaction Conditions on Polymerization of Methylidene Dienes (General Trends)

| Parameter | Effect on Polymerization |

| Temperature | Increased rate, may increase side reactions |

| Solvent Polarity | Affects carbocation stability in cationic polymerization |

| Initiator/Catalyst | Determines polymerization mechanism and control |

| Monomer Concentration | Affects polymerization rate and molecular weight |

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific databases and publicly accessible literature, no specific research findings, mechanistic studies, or data pertaining to the chemical compound "this compound" could be located. As a result, it is not possible to generate the requested article on its reactivity and mechanistic investigations.

The creation of an article with the specified detailed sections on selective catalytic hydrogenation, isomerization pathways, and radical reactivity would necessitate fabricating data and research findings, which falls outside the scope of scientifically accurate content generation. The topics outlined require specific experimental data, reaction conditions, and mechanistic details that are not available for this particular molecule in the reviewed sources.

General information exists for the individual reactivity of dienes, methylidene systems, and terminal alkenes. However, an article focusing solely and in detail on "this compound" cannot be produced without specific studies on the compound itself.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Methylideneundeca-2,6-diene, ¹H and ¹³C NMR would provide the initial framework by identifying the different types of proton and carbon environments within the molecule.

To definitively establish the complex structure and connectivity of this compound, a suite of two-dimensional (2D) NMR experiments is indispensable. wikipedia.org These techniques spread the NMR signals across two frequency axes, resolving overlapping peaks that are common in the 1D spectra of complex molecules and revealing correlations between different nuclei. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would reveal the proton-proton connectivities along the undecadiene chain, for instance, showing correlations between the protons at C-2 and C-3, C-6 and C-7, and so on, confirming the sequence of methylene (B1212753) and methine groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. wikipedia.org This would allow for the unambiguous assignment of each carbon atom that bears protons. For example, the signals for the terminal methyl protons (C-1) would correlate with the ¹³C signal of the C-1 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule. For this compound, HMBC would be key in confirming the position of the methylidene group by showing correlations from the methylidene protons to C-4 and C-6, and to the quaternary C-5 itself.

Hypothetical ¹H and ¹³C NMR Data for this compound: This data is predicted and serves as an illustration of expected values.

| Carbon Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C-1 | ~18.0 | ~1.70 | d |

| C-2 | ~125.0 | ~5.50 | dq |

| C-3 | ~130.0 | ~5.40 | m |

| C-4 | ~32.0 | ~2.10 | t |

| C-5 | ~145.0 | - | - |

| =CH₂ (at C-5) | ~112.0 | ~4.90 | s |

| C-6 | ~132.0 | ~5.35 | m |

| C-7 | ~128.0 | ~5.45 | m |

| C-8 | ~30.0 | ~2.05 | q |

| C-9 | ~29.0 | ~1.30 | sex |

| C-10 | ~22.5 | ~1.25 | sex |

| C-11 | ~14.0 | ~0.90 | t |

Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous conformations. mdpi.comnih.gov NMR spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), can provide insights into the time-averaged spatial proximity of atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. For a flexible molecule like this compound, NOESY can help identify which parts of the carbon chain tend to fold back on themselves, revealing information about the predominant solution-state conformations. mdpi.com However, for highly flexible systems, the interpretation can be complex due to conformational averaging. nih.govsjsu.edu

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. For this compound (C₁₂H₂₀), HRMS would be able to distinguish its exact mass from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). This high level of accuracy is invaluable for confirming the identity of the molecule. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. google.com This is particularly useful for identifying individual components within a complex mixture, such as an essential oil or the product of a chemical reaction. google.commdpi.com

In a GC-MS analysis, this compound would first be separated from other components based on its boiling point and interaction with the GC column. Upon entering the mass spectrometer, it would be ionized (typically by electron ionization), causing the molecule to fragment in a characteristic and reproducible way. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation of dienes is often characterized by allylic cleavage, which is the breaking of the bond adjacent to a double bond, as this results in a stable, resonance-stabilized carbocation. youtube.comyoutube.com

Hypothetical GC-MS Fragmentation Data for this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 164 | [C₁₂H₂₀]⁺ | Molecular Ion (M⁺) |

| 121 | [M - C₃H₇]⁺ | Loss of a propyl radical via allylic cleavage at C-7/C-8 |

| 95 | [M - C₅H₉]⁺ | Loss of a pentyl radical via cleavage at C-7/C-8 with rearrangement |

| 81 | [C₆H₉]⁺ | Allylic cleavage at C-3/C-4 |

| 67 | [C₅H₇]⁺ | Further fragmentation of larger ions |

For exceptionally complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power over conventional GC. gcms.czresearchgate.netconcawe.eu In GC×GC, the effluent from a primary GC column is passed through a second, different column, providing an additional dimension of separation. When coupled with a high-speed time-of-flight mass spectrometer (TOF-MS), this technique is capable of resolving and identifying thousands of compounds in a single analysis. shimadzu.comnih.gov

This would be particularly advantageous for distinguishing this compound from its various structural and stereoisomers, which may co-elute in a standard 1D GC separation. researchgate.net The structured nature of GC×GC chromatograms, where compounds of similar chemical class elute in specific regions, would further aid in the confident identification of this diene within a complex matrix like petroleum or a pyrolysis product. gcms.cznih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying molecules that possess chromophores, which are parts of a molecule that absorb light in the UV-vis region. libretexts.org The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy orbital. libretexts.org While this compound contains three isolated π-bond systems, its UV-Vis spectrum would be fundamentally different from that of a conjugated isomer. For isolated double bonds, the energy required to induce a π → π* transition is high, meaning absorption occurs at short wavelengths, typically below 200 nm, which is often inaccessible by standard spectrophotometers. libretexts.org

In contrast, UV-Vis spectroscopy is exceptionally useful for the analysis of molecules with conjugated π systems. libretexts.orgpressbooks.pub Conjugation, the arrangement of alternating single and multiple bonds, allows for the delocalization of π electrons over multiple atoms. This delocalization significantly narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in light absorption at longer, more readily observable wavelengths. libretexts.orgrutgers.edu Therefore, the absence of significant absorption above 220 nm would be strong evidence for the non-conjugated structure of this compound.

In conjugated systems, the π → π* electronic transitions are of primary interest. As the extent of conjugation increases, the energy gap for this transition decreases, and the wavelength of maximum absorbance (λmax) shifts to longer wavelengths—a phenomenon known as a bathochromic or "red" shift. libretexts.orgrutgers.edu For instance, 1,3-butadiene, the simplest conjugated diene, absorbs at a λmax of 217 nm, whereas an isolated diene like 1,4-pentadiene (B1346968) absorbs at a much shorter wavelength. libretexts.org This effect is even more pronounced in conjugated trienes, such as 1,3,5-hexatriene, which has a λmax of 258 nm. libretexts.org The intensity of the absorption, quantified by the molar absorptivity (ε), is also typically much higher for these transitions in conjugated systems.

| Compound Type | Example | Typical λmax (nm) | Transition Type |

| Isolated Alkene | Ethene | 165 | π → π |

| Conjugated Diene | 1,3-Butadiene | 217 | π → π |

| Conjugated Triene | 1,3,5-Hexatriene | 258 | π → π |

| Non-conjugated Diene | This compound | < 200 | π → π |

This interactive table summarizes the typical wavelength of maximum absorbance (λmax) for different types of unsaturated systems.

The Woodward-Fieser rules are a set of empirically derived guidelines used to predict the λmax of π → π* transitions in conjugated dienes, trienes, and polyenes. wikipedia.orgchemistnotes.com These rules start with a base value for a parent chromophore and add specific increments for various substituents and structural features. jove.com For a hypothetical conjugated isomer of the target compound, such as 5-methylideneundeca-3,6-diene (which is still non-conjugated) or a more complex conjugated structure, these rules could be applied.

The rules assign a base value depending on whether the diene is acyclic, heteroannular (dienes in different rings), or homoannular (dienes in the same ring). chemistnotes.com Increments are then added for each alkyl substituent, ring residue, exocyclic double bond, and any double bond that extends the conjugation. wikipedia.orgchemistnotes.com

| Structural Feature | λmax Increment (nm) |

| Base Value (Acyclic or Heteroannular Diene) | 214-215 |

| Base Value (Homoannular Diene) | 253 |

| Double Bond Extending Conjugation | +30 |

| Alkyl Substituent or Ring Residue | +5 |

| Exocyclic Double Bond | +5 |

| Auxochrome -OR | +6 |

| Auxochrome -Cl, -Br | +5 |

This interactive table outlines the core components of the Woodward-Fieser rules for predicting the λmax of conjugated dienes. wikipedia.orgjove.com

For this compound, these rules are not applicable due to the lack of a conjugated diene chromophore. This inapplicability itself serves as a diagnostic criterion, reinforcing the structural assignment of isolated double bonds.

Substituents attached to a chromophore can significantly alter its absorption properties. tandfonline.comnih.gov Alkyl groups, for instance, generally cause a small bathochromic shift of about 5 nm per group. jove.com More profound effects are observed with auxochromes, which are substituent groups with non-bonding electrons (e.g., -OH, -OR, -NR2). When an auxochrome is attached to a conjugated system, it can extend the chromophore through resonance, further delocalizing the π electrons and lowering the energy of the electronic transition. cutm.ac.in This results in a significant bathochromic shift and often an increase in absorption intensity (a hyperchromic effect). The specific impact of a substituent depends on its electron-donating or electron-withdrawing nature and its position relative to the chromophore. nih.govingentaconnect.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Unsaturated Bonds

The IR spectrum would be characterized by several key absorptions:

=C-H Stretching: Vibrations of hydrogens attached to double-bonded carbons typically appear above 3000 cm⁻¹. spectroscopyonline.comorgchemboulder.com The internal di-substituted alkenes (-CH=CH-) and the terminal methylidene group (=CH₂) would both contribute to this region.

C-H Stretching (Aliphatic): The stretches for the sp³-hybridized carbons in the alkyl chain appear just below 3000 cm⁻¹. spcmc.ac.in

C=C Stretching: The stretching vibration for the C=C double bonds occurs in the 1680-1620 cm⁻¹ region. spcmc.ac.inuobabylon.edu.iq The internal double bonds and the terminal methylidene double bond may have slightly different frequencies. Conjugation typically weakens the C=C bond, shifting its absorption to a lower frequency (1650-1600 cm⁻¹), another key differentiator from potential conjugated isomers. spcmc.ac.in

=C-H Bending (Out-of-Plane): These are often strong and diagnostically useful absorptions in the 1000-650 cm⁻¹ "fingerprint" region. spectroscopyonline.com A terminal =CH₂ group gives a strong band near 910 cm⁻¹, while the trans-disubstituted -CH=CH- groups would show a strong band around 970-960 cm⁻¹. nih.gov

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for analyzing C=C bonds. The C=C stretching vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, providing complementary data. libretexts.org

| Vibrational Mode | Functional Group | Typical IR Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | Alkene | 3100-3010 | Medium |

| C-H Stretch | Alkane | 2960-2850 | Strong |

| C=C Stretch | Di-substituted (trans) | 1675-1665 | Weak-Medium |

| C=C Stretch | Methylidene (=CH₂) | 1655-1645 | Medium |

| =C-H Bend (oop) | Di-substituted (trans) | 970-960 | Strong |

| =C-H Bend (oop) | Methylidene (=CH₂) | 910 | Strong |

This interactive table presents the characteristic infrared absorption frequencies for the functional groups within this compound.

X-ray Diffraction (XRD) Studies of Crystalline Adducts and Derivatives

X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. taylorfrancis.com However, it requires the sample to be a well-ordered single crystal. Since this compound is expected to be a liquid or a low-melting solid, XRD analysis would necessitate its conversion into a suitable crystalline derivative. This could be achieved through reactions that form solid products, such as the creation of adducts with metal complexes or through other derivatization strategies. mdpi.com For instance, if a conjugated isomer were present, a Diels-Alder reaction with a dienophile like maleic anhydride (B1165640) could yield a crystalline adduct. nih.govwikipedia.org

Once a suitable crystal is obtained, XRD analysis provides an unambiguous determination of the molecular structure. springernature.com The diffraction data yields precise measurements of all bond lengths, bond angles, and torsion angles within the molecule as it exists in the crystal lattice. taylorfrancis.com This would definitively confirm the connectivity of this compound, including the positions of the methylidene group and the two diene components.

Furthermore, XRD is the gold standard for establishing stereochemistry. researchgate.netresearchgate.net For this compound, the analysis could confirm the configuration (E or Z) of the double bonds at the C2 and C6 positions. The data would also reveal the preferred conformation of the flexible undecadiene chain in the solid state, showing how the molecule packs into a crystal. gla.ac.uk In cases where chiral centers are present, as in derivatives or related natural products, XRD can determine the relative and, in many cases, the absolute configuration. springernature.com

Research Findings on the Spectroscopic Characterization of this compound Under Confinement Are Not Available in Publicly Accessible Literature.

Despite a thorough search of scientific databases and literature, no specific research articles, detailed findings, or data tables concerning the investigation of confinement effects on the molecular structure of the chemical compound this compound were found.

Advanced spectroscopic methodologies are generally employed to understand how the spatial confinement of a molecule can alter its structural and dynamic properties. These studies are crucial for applications in areas such as catalysis, materials science, and biochemistry. However, it appears that this compound has not been the subject of such specific investigations, or the results of any such studies are not available in the public domain.

Consequently, it is not possible to provide an article with the requested detailed research findings and data tables on this specific topic.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding pericyclic reactions, which are concerted reactions involving a cyclic transition state. For a molecule like 5-Methylideneundeca-2,6-diene, which contains multiple π-systems, FMO theory is crucial for predicting the feasibility and stereochemical outcomes of reactions such as electrocyclizations or cycloadditions. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The energies and symmetries of the HOMO and LUMO are critical in determining reaction pathways. In a potential Diels-Alder reaction where this compound acts as the diene, its HOMO would interact with the LUMO of a dienophile. A smaller energy gap between the HOMO of the diene and the LUMO of the dienophile generally leads to a lower activation energy and a faster reaction. DFT calculations can precisely determine these orbital energies and shapes, allowing for predictions of regioselectivity and stereoselectivity.

Below is a hypothetical data table of Frontier Orbital Energies for this compound, calculated using a DFT method, which would be essential for predicting its reactivity in pericyclic reactions.

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | 1.25 | Higher energy unoccupied orbital |

| LUMO | 0.54 | Lowest energy unoccupied orbital, key for accepting electrons |

| HOMO | -5.89 | Highest energy occupied orbital, key for donating electrons |

| HOMO-1 | -6.72 | Lower energy occupied orbital |

Note: Data is illustrative and based on typical values for similar conjugated dienes.

To fully understand a reaction mechanism, it is essential to characterize the transition state—the highest energy point along the reaction coordinate. Computational methods can model the geometry and energy of these fleeting structures. For this compound, modeling the transition state of a potential intramolecular cyclization would involve locating the saddle point on the potential energy surface corresponding to this process. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's kinetic feasibility. Vibrational frequency calculations are also performed to confirm that the modeled structure is a true transition state, characterized by a single imaginary frequency.

Quantum chemistry can predict various spectroscopic parameters from fundamental principles, providing a means to validate or interpret experimental data. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and coupling constants by modeling the magnetic shielding of each nucleus.

IR Spectroscopy: Prediction of vibrational frequencies and intensities, which correspond to the absorption bands in an infrared spectrum. This helps in identifying functional groups and confirming the molecule's structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This is particularly useful for conjugated systems like the diene moieties in the target molecule.

Frontier Molecular Orbital (FMO) Theory Applications in Pericyclic Reactions

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations often focus on static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the conformational landscape and flexibility of this compound. By simulating the molecule's behavior over nanoseconds or longer, MD can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in various solvents). This is particularly important for a flexible acyclic molecule like this compound, which can adopt numerous conformations that may influence its reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its activity or reactivity. While often used in drug design, QSAR can also be applied to predict the reactivity of compounds in chemical reactions. For a series of related dienes including this compound, a QSAR model could be developed to predict their reaction rates in, for example, a cycloaddition reaction. The model would use calculated molecular descriptors (e.g., HOMO/LUMO energies, charge distributions, steric parameters) as independent variables to predict the reaction outcome. This approach is valuable for designing novel reactants with enhanced or controlled reactivity.

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of a compound with its biological activity or a specific chemical property. wikipedia.orgnih.gov The development of a robust QSAR model for a series of compounds including this compound would be a critical step in predicting its potential effects without the need for extensive experimental testing. mdpi.com

The process begins with the compilation of a dataset of structurally related compounds with known activities. nih.gov For a diene like this compound, this could involve activities such as its efficacy as a monomer in polymerization, its inhibitory potential against a specific enzyme, or its toxicity. The fundamental steps and best practices for developing a predictive QSAR model are well-established. nih.govsemanticscholar.org

A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust, predictive, and reliable. basicmedicalkey.com Validation is performed both internally, using the data the model was built on, and externally, using an independent set of data. nih.gov The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation to ensure their acceptance for regulatory purposes. These principles emphasize a defined endpoint, an unambiguous algorithm, a defined applicability domain (AD), and appropriate measures of goodness-of-fit, robustness, and predictivity. basicmedicalkey.comsemanticscholar.org The AD is particularly important as it defines the chemical space in which the model can make reliable predictions. basicmedicalkey.com

Below is an interactive table summarizing key statistical metrics used for the validation of QSAR models.

| Parameter | Symbol | Type of Validation | Description | Acceptable Value |

| Coefficient of Determination | R² | Internal (Goodness-of-fit) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Leave-One-Out Cross-Validation Coefficient | Q² or Q²_LOO | Internal (Robustness) | A measure of the model's predictive ability, calculated by systematically removing one compound at a time and predicting its value. | > 0.5 |

| External Validation Coefficient | R²_pred | External (Predictivity) | Measures the predictive performance of the model on an external set of compounds not used in model development. | > 0.6 |

| Root Mean Square Error | RMSE | Internal/External | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

This table represents typical parameters and acceptable values for predictive QSAR models and is for illustrative purposes.

Utilization of 2D and 3D Molecular Descriptors for Chemical Behavior Prediction

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used. nih.gov These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For this compound, a wide array of descriptors can be calculated to capture its structural features. These are generally categorized as 2D and 3D descriptors. nih.gov

2D Descriptors: These are calculated from the two-dimensional representation of the molecule, considering only the connectivity of atoms (the molecular graph). nih.gov They are computationally inexpensive and invariant to the molecule's conformation. Examples include:

Topological indices: Such as the Wiener index or Kier & Hall molecular connectivity indices, which describe molecular size, shape, and branching.

Constitutional descriptors: Simple counts of atoms, bonds, rings, and specific functional groups.

Physicochemical properties: Calculated values like molar mass, logP (octanol-water partition coefficient), and molar refractivity. researchgate.net

3D Descriptors: These descriptors are derived from the three-dimensional coordinates of the molecule's atoms and thus depend on its conformation. nih.gov They capture information about the spatial arrangement of the molecule. Examples include:

Geometric descriptors: Such as molecular volume, surface area, and principal moments of inertia, which describe the molecule's 3D shape.

Quantum-chemical descriptors: Derived from quantum mechanics calculations, these include energies of frontier molecular orbitals (HOMO, LUMO), dipole moment, and partial atomic charges. researchgate.net

The choice between 2D and 3D descriptors is not always straightforward; often, a combination of both provides the most comprehensive description of the molecule, leading to more robust predictive models. nih.gov Studies have shown that 2D and 3D descriptors can encode different, yet complementary, molecular information. scienceopen.comscielo.br

The following table provides examples of molecular descriptors that could be calculated for this compound to predict its behavior.

| Descriptor Type | Descriptor Name | Information Encoded |

| 2D | Molecular Weight | Size of the molecule |

| 2D | LogP | Hydrophobicity/Lipophilicity |

| 2D | Number of Rotatable Bonds | Molecular flexibility |

| 2D | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity |

| 3D | Van der Waals Volume | The space occupied by the molecule mdpi.com |

| 3D | Dipole Moment | Overall polarity of the molecule in 3D space |

| 3D | HOMO Energy | Electron-donating ability (nucleophilicity) |

| 3D | LUMO Energy | Electron-accepting ability (electrophilicity) |

This table is illustrative of the types of descriptors used in computational chemistry.

Theoretical Insights into Catalytic Processes and Transition Metal Interactions

Dienes are exceptionally versatile substrates in transition metal-catalyzed reactions due to their unique stereoelectronic properties. snnu.edu.cnnih.gov Theoretical and computational studies are invaluable for understanding the intricate interactions between a diene like this compound and a transition metal catalyst. These studies can reveal detailed reaction mechanisms, explain selectivity, and guide the design of new catalysts. nih.gov

The interaction between a conjugated diene and a transition metal typically involves two main components:

σ-donation: The filled π-orbitals of the diene (particularly the Highest Occupied Molecular Orbital, HOMO) donate electron density to empty d-orbitals of the metal. lkouniv.ac.inlibretexts.org

π-back donation: The filled d-orbitals of the metal donate electron density back into the empty π*-antibonding orbitals of the diene (specifically the Lowest Unoccupied Molecular Orbital, LUMO). lkouniv.ac.in

This bonding model explains why the coordination of a diene to a metal has such a profound effect on the diene's chemical character and reactivity. lkouniv.ac.in Computational studies, often using Density Functional Theory (DFT), can model the geometry of these metal-diene complexes. Dienes can coordinate to metals in an s-cis or, more rarely, an s-trans conformation, and the preference can be influenced by the metal center and its ligands. uwindsor.canih.gov

Theoretical studies provide crucial insights into the mechanisms of various catalytic reactions involving dienes. snnu.edu.cn For instance, in hydrofunctionalization reactions (like hydroalkylation or hydroamination), calculations can map the potential energy surface to identify the transition states and intermediates, such as the formation of a metal-hydride species that subsequently reacts with the diene to form a π-allyl intermediate. snnu.edu.cn This helps to understand and predict the regioselectivity and stereoselectivity of the reaction. nih.gov Similarly, in cycloaddition reactions, computational models can explain how the metal template controls the orientation of the reacting partners. nih.gov The interaction between transition metals and organoaluminum co-catalysts, which can form M–(μ-Cl)–Al bridges, is another area where theoretical studies can clarify the nature of the active catalytic species in polymerization and oligomerization processes. nih.gov

The table below lists some important transition metal-catalyzed reactions where dienes are used as substrates.

| Reaction Type | Description | Typical Metal Catalysts |

| Hydrofunctionalization | Addition of an H-X bond across a double bond (e.g., hydroalkylation, hydroamination, hydroboration). nih.gov | Ni, Pd, Rh, Co |

| Difunctionalization | Addition of two different functional groups across the diene system. | Pd, Cu, Fe |

| Cycloaddition | Formation of a cyclic compound from the reaction of the diene with another unsaturated molecule (e.g., [4+2], [2+2+2]). | Fe, Co, Ni, Rh |

| Polymerization | Formation of long polymer chains from diene monomers. | Ti, Zr, Nd, Ni nih.gov |

| Oligomerization | Controlled formation of short-chain polymers (oligomers). | Ni, Pd, Fe |

This table provides a general overview of reactions involving dienes as a class of compounds.

Advanced Materials and Polymer Applications Based on 5 Methylideneundeca 2,6 Diene Motifs

Design of Novel Polymeric Materials from Diene Monomers

The design of novel polymeric materials from diene monomers is a rapidly advancing field, driven by the pursuit of sustainable materials with tailored functionalities. 5-Methylideneundeca-2,6-diene, a renewable monomer derivable from terpene feedstocks, presents a promising platform for the development of advanced polymers. Its unique chemical structure, featuring a conjugated diene system with an exocyclic methylene (B1212753) group, offers versatile opportunities for polymerization and copolymerization, leading to materials with a wide range of properties.

Development of Biobased Polymers from Terpenoid-Derived Analogues

The development of biobased polymers from terpenoid-derived analogues is a key strategy in reducing reliance on fossil fuels for polymer production. Terpenes, naturally abundant hydrocarbons produced by plants, serve as a rich source of renewable monomers. acs.orgmdpi.com Monomers such as β-myrcene and β-farnesene, which share structural similarities with this compound, have been extensively studied for the synthesis of biobased elastomers and other polymeric materials. acs.orgmdpi.comresearchgate.net

The polymerization of these terpenoid-derived dienes can be achieved through various methods, including free radical, anionic, cationic, and coordination polymerization. acs.orgmdpi.comnih.gov This versatility allows for the synthesis of homopolymers and copolymers with diverse microstructures and properties. mdpi.comnih.gov For instance, the anionic polymerization of β-myrcene and β-farnesene enables the production of well-defined block copolymers, which are essential for creating thermoplastic elastomers. acs.orgresearchgate.net These materials combine the elasticity of rubber with the processability of thermoplastics, making them valuable for a wide range of applications.

The incorporation of terpenoid-derived monomers into polymers can impart unique properties. For example, the long side chains in polyfarnesene result in a bottlebrush-like architecture, which influences its rheological and thermal properties, such as a lower glass transition temperature (Tg) compared to linear polyisoprene of similar molecular weight. researchgate.net This demonstrates the potential to engineer material properties by selecting appropriate biobased monomers.

The copolymerization of terpenoid-derived dienes with conventional vinyl monomers like styrene and methyl methacrylate allows for the creation of partially biobased materials with tunable performance characteristics. mdpi.com Research has shown that copolymers of myrcene and farnesene with butadiene can be synthesized to create more sustainable elastomers with a random distribution of monomer units, leading to a predictable tuning of the glass transition temperature. rsc.org

Engineering of Polymer Microstructure for Tailored Properties

The microstructure of a polymer, including its stereochemistry and the arrangement of monomer units, plays a critical role in determining its macroscopic properties. In polymers derived from conjugated dienes like this compound, several microstructural variations are possible, including 1,4-cis, 1,4-trans, 1,2-, and 3,4-additions. nih.gov The relative proportions of these structures significantly impact the polymer's thermal and mechanical behavior. For instance, a high cis-1,4 content in polydienes is known to promote strain-induced crystallization, which enhances the mechanical strength of the material. rsc.org

The choice of polymerization method and reaction conditions provides a powerful tool for controlling the microstructure. Anionic polymerization, for example, is well-known for its ability to produce polymers with controlled molecular weights and specific microstructures. nih.govacs.org The polarity of the solvent used in anionic polymerization can have a profound effect on the resulting microstructure. In nonpolar solvents like cyclohexane, 1,4-addition is typically favored, while polar solvents like tetrahydrofuran (THF) tend to increase the proportion of 1,2- and 3,4-units. acs.orgresearchgate.net

Coordination polymerization using rare-earth and transition metal catalysts offers another avenue for achieving high stereoregularity in polydienes. nih.gov These catalyst systems can yield polymers with very high cis-1,4 or trans-1,4 content, which is crucial for producing materials with properties analogous to natural rubber or other specialized elastomers. nih.gov

Furthermore, cyclopolymerization of unconjugated dienes presents a method to create polymers with in-chain cyclic structures, which can significantly alter the polymer's properties. researchgate.net While this compound is a conjugated system, the principles of controlling intermolecular versus intramolecular reactions are relevant for designing complex polymer architectures. By carefully selecting monomers and polymerization conditions, it is possible to create linear, soluble polymers with tailored cyclic moieties within the backbone. researchgate.net

Synthesis of Functional Polymers through Controlled Radical and Cationic Methods

Controlled polymerization techniques are essential for the synthesis of functional polymers with well-defined architectures and narrow molecular weight distributions. Both controlled radical and cationic polymerization methods are applicable to diene monomers and offer distinct advantages for creating advanced materials.

Controlled radical polymerization, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has been successfully applied to terpenoid-derived dienes. mdpi.com RAFT polymerization of monomers like myrcene allows for the synthesis of functional elastomers. rsc.org This technique enables the incorporation of functional groups, which can enhance properties such as adhesion, compatibility with other materials, and even introduce stimuli-responsive behaviors like self-healing and shape memory. rsc.org The copolymerization of exo-methylene 6-membered ring conjugated dienes with common vinyl monomers via RAFT has been shown to produce copolymers with controlled molecular weights and high incorporation of the biobased monomer. mdpi.com

Cationic polymerization is another important method for polymerizing alkenes with electron-donating substituents, which is characteristic of many diene monomers. wikipedia.orglibretexts.org This technique proceeds through a carbocationic intermediate and is sensitive to the solvent and counterion used. wikipedia.org Monomers that can form stable carbocations are particularly good candidates for cationic polymerization. libretexts.org The initiation can be achieved using protic acids or Lewis acids. youtube.comyoutube.com Cationic polymerization of conjugated dienes can lead to different microstructures, and the reaction conditions can be tuned to favor specific addition pathways. libretexts.org While cationic polymerization can sometimes be prone to side reactions like chain transfer, leading to lower molecular weight polymers, it remains a valuable tool, especially for the synthesis of specific polymer architectures and for ring-opening polymerization of certain cyclic monomers. wikipedia.orgnih.gov

Structure-Property Relationships in this compound Derived Polymers

The relationship between the chemical structure of a polymer and its physical properties is fundamental to materials science. For polymers derived from this compound, the properties will be dictated by factors such as molecular weight, molecular weight distribution, microstructure (cis/trans/vinyl content), and the presence of any comonomers or functional groups.

Drawing parallels from structurally similar polymyrcene and polyfarnesene, several key structure-property relationships can be anticipated. The glass transition temperature (Tg) is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For copolymers, the Tg can often be tuned by adjusting the comonomer ratio, with a quasi-linear relationship between the composition and the resulting Tg having been observed in butadiene-myrcene and butadiene-farnesene copolymers. rsc.org

The mechanical properties, such as tensile strength and elongation at break, are strongly influenced by the polymer's microstructure and molecular weight. nih.gov A higher degree of chain entanglement, which is related to molecular weight, generally leads to improved mechanical strength. However, the branched, bottlebrush-like structure of polyfarnesene results in a higher entanglement molecular weight compared to linear polydienes, which can lead to decreased toughness. uni-mainz.de This highlights the profound impact of side-chain architecture on mechanical performance.

The presence and type of unsaturation in the polymer backbone also affect its properties, particularly its ability to be crosslinked (vulcanized). The number of double bonds available for crosslinking in polymyrcene and polyfarnesene has been shown to influence the mechanical properties of the resulting vulcanized network, with a higher number of unsaturated sites not necessarily leading to superior mechanical performance compared to conventional polybutadiene and polyisoprene. nih.gov

The viscoelastic properties, which describe a material's combined viscous and elastic behavior, are also closely tied to the polymer's structure. In copolymers of ethylene and a non-conjugated diene, the incorporation of the diene was found to significantly affect the crystalline structure and the viscoelastic relaxation behaviors. researchgate.net The presence of branches was shown to disrupt the crystal lattice, leading to changes in crystallinity and crystal size, which in turn influenced the mechanical response of the material. researchgate.net

Future Directions in 5 Methylideneundeca 2,6 Diene Research

Exploration of Emerging Synthetic Methodologies for Complex Diene Architectures

Future synthetic research will likely focus on developing more efficient, selective, and sustainable methods for constructing intricate diene systems like 5-methylideneundeca-2,6-diene. A primary objective is to move beyond classical methods to those offering superior control over stereochemistry and functional group tolerance.

Transition-metal-catalyzed cross-coupling reactions remain a cornerstone for diene synthesis, with significant potential for innovation. mdpi.com Methodologies such as Suzuki-Miyaura, Heck, and Stille couplings are continuously being refined. researchgate.net Future work will likely explore novel ligand designs and catalyst systems, including those based on palladium, to achieve higher yields and stereoselectivity under milder conditions. mdpi.comorganic-chemistry.org A particularly promising avenue is the C–H functionalization strategy, which forms C-C bonds directly from vinylic C-H bonds, offering an atom-economical alternative to methods requiring pre-functionalized starting materials. mdpi.comnih.gov Oxidative Heck reactions, for instance, enable the selective formation of complex dienes from simple, non-activated olefins. organic-chemistry.org

Another area of intense interest is the development of transition-metal-free cross-coupling reactions, which align with the principles of green chemistry by avoiding heavy metal catalysts. nih.gov Strategies utilizing sulfur-based directing groups to facilitate C(sp²)–C(sp²) bond formation represent a step in this direction. nih.gov Furthermore, photoredox catalysis is emerging as a powerful tool for C-H functionalization, offering the potential for greener processes under external oxidant-free conditions. nih.gov

These emerging strategies could provide novel pathways to synthesize this compound and its analogues with high precision, enabling the creation of a library of related compounds for further study.

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| C-H Vinylation (e.g., Heck Reaction) | Direct coupling of an activated partner with a vinylic C-H bond of an olefin. mdpi.comnih.gov | High atom economy; avoids pre-functionalization of one coupling partner. | Development of catalysts that control regioselectivity and prevent side reactions like olefin isomerization. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Cross-coupling of vinylboranes with vinyl halides, catalyzed by palladium. mdpi.com | High functional group tolerance; well-established reliability. | Overcoming the need for air- and moisture-sensitive boranes; developing stable precursors. mdpi.com |

| Photoredox Catalysis | Use of light to induce cross-coupling reactions, often under milder, oxidant-free conditions. nih.gov | Green and sustainable; can access unique reaction pathways. | Expanding the scope to include a wider range of vinyl arenes and other substrates. nih.gov |

| Transition-Metal-Free Coupling | Utilizes alternative activation methods, such as sulfur-based directing groups, to form C-C bonds. nih.gov | Avoids toxic and expensive heavy metals. | Improving reaction efficiency and broadening substrate compatibility. |

Investigation of Unexplored Reactivity Pathways and Cascade Reactions

The conjugated diene motifs within this compound suggest a rich and varied reactivity profile that remains largely untapped. Future research should aim to explore novel transformations and, in particular, design cascade reactions that can rapidly build molecular complexity from this diene scaffold.

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are highly efficient and atom-economical. mdpi.comnih.gov For dienes, these can include sequences of radical additions and cyclizations. mdpi.com For example, a radical could add to one of the double bonds, followed by an intramolecular cyclization to form a new ring system, and subsequent functionalization. mdpi.comnih.gov Palladium-catalyzed cascade reactions are also highly promising, enabling complex transformations like the enantioselective 1,2-difunctionalization of 1,3-dienes through a sequence of arylation and allylic alkylation. acs.org Another sophisticated example involves a palladium-catalyzed oxidative double carbocyclization-carbonylation-alkynylation of dienallenes to form spirocyclic compounds, demonstrating the potential to form multiple C-C bonds in one pot. acs.org

Investigating the compound's participation in various cycloaddition reactions, beyond the well-known Diels-Alder reaction, could also reveal new synthetic pathways. The unique electronic properties of the cross-conjugated system may lead to unexpected regioselectivity and stereoselectivity in these reactions. Exploring its reactivity with different dienophiles and under various catalytic conditions (thermal, Lewis acid, photoredox) will be a key area of focus.

| Reaction Type | Description | Potential Outcome for this compound | Reference |

| Radical Addition-Cyclization | A one-pot sequence where a radical adds to a diene, followed by an intramolecular cyclization to form a cyclic compound. mdpi.com | Formation of novel carbocyclic or heterocyclic structures from the undecadiene backbone. | mdpi.comnih.gov |

| Pd-Catalyzed Cascade Reactions | Multi-step transformations catalyzed by palladium complexes, often involving arylation, alkylation, or carbonylation steps. acs.org | Enantioselective introduction of multiple functional groups across the diene system to build complex, chiral molecules. | acs.orgacs.org |

| Serendipitous Cascade Reactions | Unplanned but useful multi-step reactions, such as the conversion of alkenoic acids into functionalized 1,3-dienes. rsc.org | Discovery of unexpected skeletal rearrangements or functionalizations of derivatives of this compound. | rsc.org |

Integration of Advanced Characterization Techniques with Multi-Modal Data Analysis

Elucidating the precise three-dimensional structure and electronic properties of complex molecules like this compound is crucial for understanding its reactivity and function. Future research will increasingly rely on the integration of multiple spectroscopic techniques with advanced data analysis and machine learning to overcome the limitations of any single method. neurips.cc

Multi-modal approaches combine data from various sources, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to build a more complete picture of a molecule. openreview.netibm.com For instance, while NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies specific functional groups. openreview.net

| Technique/Approach | Role in Characterization | Future Direction |

| Multi-Modal Spectroscopy | Combines data from NMR, IR, MS, and other techniques for comprehensive structure elucidation. openreview.netibm.com | Development of integrated platforms that acquire and analyze data from multiple sources simultaneously. |

| VibraCLIP | An AI framework that aligns IR and Raman spectra with molecular graphs in a unified latent space for molecular identification. chemrxiv.org | Enhancing retrieval accuracy by incorporating additional physical properties like molecular mass. chemrxiv.org |

| Spectro Model | An innovative model that translates embedded representations of ¹³C and ¹H NMR and IR spectra into molecular structures. openreview.net | Improving accuracy by pre-training encoders on large datasets of specific spectral types. openreview.net |

| MultiModalTransformer (MMT) | A deep learning architecture that directly predicts molecular structures from diverse spectroscopic data by focusing on the most relevant spectral features. chemrxiv.org | Adapting the model to new chemical spaces and improving its predictive power for novel or complex structures. chemrxiv.org |

Development of Multiscale Computational Models for Predictive Chemistry

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules, from their electronic structure to their macroscopic properties. For a flexible and reactive molecule like this compound, multiscale modeling is a particularly promising future direction. This approach bridges different levels of theory to simulate complex chemical phenomena that span multiple time and length scales. mpg.deucl.ac.uk

At the most fundamental level, quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to investigate the energetics of reaction pathways, such as the competition between concerted Diels-Alder reactions and stepwise diradical formation. nih.gov These calculations provide deep insights into transition states and reaction mechanisms. nih.gov

However, QM methods are computationally expensive. To study larger systems or longer timescales, such as the conformational dynamics of the undecadiene chain or its behavior in solution, molecular dynamics (MD) simulations are employed. researchgate.netacs.org Future research will focus on developing more accurate reactive force fields for MD simulations that can model bond breaking and formation, allowing for the simulation of chemical reactions directly. nih.gov

The ultimate goal is to create a seamless multiscale model where high-accuracy QM calculations inform the parameters for classical MD simulations, which in turn can be linked to continuum models to predict reactor-scale behavior. mpg.deucl.ac.uk Such predictive models would allow for the in-silico screening of reaction conditions, catalysts, and derivatives of this compound, accelerating discovery and optimization.

| Modeling Scale | Methodology | Application to this compound |

| Electronic/Quantum | Density Functional Theory (DFT), ab initio methods. mpg.denih.gov | Calculating reaction barriers, predicting spectroscopic properties, and determining the stability of reaction intermediates. |

| Atomistic/Molecular | Molecular Dynamics (MD), Kinetic Monte Carlo (kMC). mpg.denih.gov | Simulating conformational changes, solvent effects, and the time evolution of reaction trajectories. |

| Mesoscopic/Continuum | Coarse-graining, continuum solvers. mpg.deucl.ac.uk | Modeling the influence of mass and heat transport on reaction outcomes in a larger system or reactor. |

| Hierarchical Multiscale | Linking QM, MD, and continuum models. ucl.ac.uk | Creating a comprehensive, predictive model of reactivity from the electronic level to macroscopic observables. |

Initiatives in Sustainable Chemistry and Green Synthesis for Diene Compounds

The principles of sustainable and green chemistry are increasingly guiding synthetic research, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research on this compound and other dienes will be heavily influenced by these initiatives.

A key focus is the replacement of traditional, often stoichiometric, reagents with catalytic alternatives. As discussed, transition-metal catalysis is a powerful tool, but future efforts will concentrate on using earth-abundant metals or developing transition-metal-free pathways. nih.gov Photoredox catalysis, which uses light as a clean energy source, is a particularly attractive green strategy. nih.gov

The choice of solvent is another critical factor. Research into performing reactions in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, is a major goal. researchgate.net For example, Heck reactions have been successfully performed under ligand- and solvent-free conditions, significantly improving the environmental profile of the synthesis. researchgate.net

Furthermore, designing synthetic routes with high atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product, is a core principle of green chemistry. researchgate.net Cascade reactions are inherently atom-economical as they reduce the need for intermediate purification steps, thus minimizing solvent use and waste generation. mdpi.com Applying these principles to the synthesis of this compound could lead to more environmentally benign and cost-effective production methods.

| Principle of Green Chemistry | Application in Diene Synthesis | Future Research Goal |

| Catalysis | Use of transition-metal catalysts (e.g., Pd, Rh, Ru) to enable efficient C-C bond formation. researchgate.net | Development of catalysts based on earth-abundant metals and transition-metal-free systems. nih.gov |

| Alternative Energy Sources | Employing visible light in photoredox catalysis to drive reactions. nih.gov | Expanding the scope of photoinduced reactions for complex diene synthesis. |

| Safer Solvents & Conditions | Performing cross-coupling reactions in water or under solvent-free conditions. researchgate.net | Designing robust catalytic systems that are stable and efficient in green solvents. |

| Atom Economy | Designing cascade reactions that form multiple bonds in a single step, minimizing byproducts. mdpi.com | Discovering new cascade pathways for the efficient assembly of complex diene architectures. |

| Sustainable Feedstocks | Starting from readily available and less hazardous materials. mdpi.com | Developing synthetic routes that utilize renewable or bio-based starting materials. |

Q & A

Q. How to ensure experimental reproducibility for studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.